molecular formula C32H48N4O2 B3820582 N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide

N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide

Cat. No. B3820582
M. Wt: 520.7 g/mol
InChI Key: IYZPSUJHWSHYPW-UHFFFAOYSA-N
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Description

“N,N’-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide” is a complex organic compound. It seems to contain elements of diethylamino propyl groups, phenyl groups, and a cyclobutanedicarboxamide core. Each of these components has distinct properties that would contribute to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The cyclobutanedicarboxamide core would provide a rigid, cyclic structure, while the phenyl groups would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and amide functional groups. These groups are often involved in various chemical reactions, such as condensation reactions or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could potentially increase the compound’s solubility in water .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target. The amine groups could potentially be involved in binding to receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling “N,N’-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

1-N,3-N-bis[3-(diethylamino)propyl]-2,4-diphenylcyclobutane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O2/c1-5-35(6-2)23-15-21-33-31(37)29-27(25-17-11-9-12-18-25)30(28(29)26-19-13-10-14-20-26)32(38)34-22-16-24-36(7-3)8-4/h9-14,17-20,27-30H,5-8,15-16,21-24H2,1-4H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPSUJHWSHYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)NCCCN(CC)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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